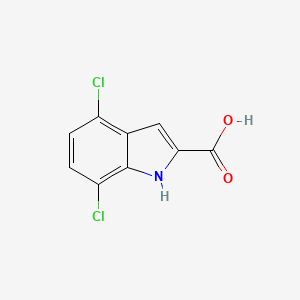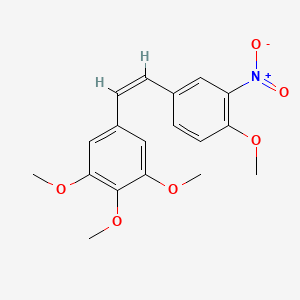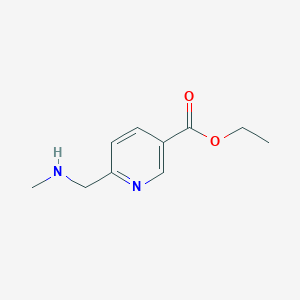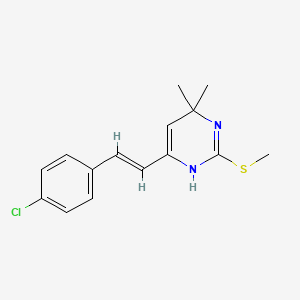
4,7-dichloro-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5Cl2NO2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 4,7-dichloro-1H-indole-2-carboxylic acid is represented by the InChI code1S/C9H5Cl2NO2/c10-5-1-2-6 (11)8-4 (5)3-7 (12-8)9 (13)14/h1-3,12H, (H,13,14) . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
4,7-Dichloro-1H-indole-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 230.05 . The melting point is reported to be between 247-248 degrees Celsius .Scientific Research Applications
HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid derivatives, including 4,7-dichloro-1H-indole-2-carboxylic Acid, have been discovered as novel HIV-1 integrase strand transfer inhibitors . These compounds effectively inhibit the strand transfer of HIV-1 integrase, a key role in the viral life cycle . The indole core and C2 carboxyl group chelate the two Mg2+ ions within the active site of integrase .
Antiviral Drug Development
The development of antiviral drugs has benefited from the study of indole-2-carboxylic acid derivatives . Drug resistance mutations have been confirmed to decrease the efficacy of integrase strand transfer inhibitors (INSTIs) during antiviral therapy . Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .
Synthesis of Dibromophakellin and Analogs
4,7-dichloro-1H-indole-2-carboxylic Acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
Synthesis of Trachelanthamidine
This compound is also used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
Preparation of Renieramycin G Analogs
4,7-dichloro-1H-indole-2-carboxylic Acid is used for the stereoselective preparation of renieramycin G analogs .
Treatment of Various Disorders
Indole derivatives, including 4,7-dichloro-1H-indole-2-carboxylic Acid, have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
The safety information available indicates that 4,7-dichloro-1H-indole-2-carboxylic acid is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4,7-dichloro-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . This suggests that 4,7-dichloro-1H-indole-2-carboxylic Acid may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . Therefore, it can be inferred that 4,7-dichloro-1H-indole-2-carboxylic Acid likely interacts with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways, leading to diverse biological activities . Therefore, it is plausible that 4,7-dichloro-1H-indole-2-carboxylic Acid may affect multiple biochemical pathways.
Result of Action
Given that indole derivatives have been found to possess various biological activities , it can be inferred that 4,7-dichloro-1H-indole-2-carboxylic Acid may have similar effects at the molecular and cellular level.
properties
IUPAC Name |
4,7-dichloro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYQVAQDBJJBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dichloro-1H-indole-2-carboxylic Acid | |
CAS RN |
96129-74-7 |
Source


|
| Record name | 4,7-dichloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)
![2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2575645.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2575649.png)
![4-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2575650.png)




![N-[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2575661.png)
![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)
![4-fluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2575665.png)